molecular formula C9H9Cl2N B2599796 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline CAS No. 38969-63-0

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B2599796
CAS No.: 38969-63-0
M. Wt: 202.08
InChI Key: VOOZWGPLJMWMTA-UHFFFAOYSA-N
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Description

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol. It belongs to the class of isoquinolines, which are bicyclic compounds consisting of a benzene ring fused with a partially saturated pyridine ring. The two chlorine atoms are attached at the 1st and 3rd positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be synthesized through cyclization reactions involving precursors that contain aromatic rings and nitrogen-containing functionalities. One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-(2,4-dichlorophenyl)ethan-1-amine . The reaction conditions typically include heating and the use of solvents such as methanol .

Industrial Production Methods

These methods often involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Decomposition Reactions: Under strong heating or exposure to harsh chemicals, the compound may release chlorine atoms as hydrochloric acid (HCl) and fragment the core structure.

    Hydrogenation or Addition Reactions: The partially saturated ring suggests potential for further hydrogenation or addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for decomposition and hydrogenation reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinolines, while decomposition reactions may result in smaller fragments and hydrochloric acid.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other isoquinoline derivatives and can be used in various organic reactions.

    Medicine: Research on isoquinolines includes their potential use as therapeutic agents, and 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline may be explored for similar applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound is a potent reversible inhibitor of phenylethanolamine N-methyltransferase and has similar structural features.

    5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline:

Uniqueness

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is unique due to its specific substitution pattern and partially saturated ring structure.

Properties

IUPAC Name

1,3-dichloro-5,6,7,8-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOZWGPLJMWMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N=C(C=C2C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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